molecular formula C17H19NO3S B11166550 2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide

2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B11166550
M. Wt: 317.4 g/mol
InChI Key: NJPBPRPWHOSBDP-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(2-methoxyethylthio)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3S/c1-20-11-12-22-16-6-4-3-5-15(16)17(19)18-13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

NJPBPRPWHOSBDP-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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